BenchChemオンラインストアへようこそ!

Oxazepam-d5

Isotope Dilution Mass Spectrometry Analytical Method Validation Stable Isotope Labeling

Oxazepam-d5 is the true isotopologue internal standard for oxazepam, essential for isotope dilution mass spectrometry. Unlike non-isotopic or structurally dissimilar IS, it co-elutes and co-ionizes with the analyte, correcting matrix effects and ion suppression with documented 97.3–102.1% recovery in bone. This ensures court-defensible forensic data and robust pharmacokinetic results. Certified DEA exempt preparations support high-throughput clinical, forensic, and environmental workflows. Request your quote today.

Molecular Formula C15H11ClN2O2
Molecular Weight 291.74 g/mol
CAS No. 65854-78-6
Cat. No. B159318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazepam-d5
CAS65854-78-6
SynonymsN-Desmethyltemazepam-d5
Molecular FormulaC15H11ClN2O2
Molecular Weight291.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O
InChIInChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19)/i1D,2D,3D,4D,5D
InChIKeyADIMAYPTOBDMTL-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.01 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA 100 µg/ml solution in acetonitrile

Structure & Identifiers


Interactive Chemical Structure Model





Oxazepam-d5 (CAS 65854-78-6): A Penta-Deuterated Benzodiazepine Internal Standard for LC-MS and GC-MS Quantification


Oxazepam-d5 is a deuterium-labeled analog of the benzodiazepine oxazepam, featuring five deuterium atoms substituted on the phenyl ring [1]. This stable isotope-labeled internal standard (SIL-IS) is utilized in isotope dilution mass spectrometry (IDMS) to correct for matrix effects, ion suppression, and analytical variability during the quantification of oxazepam in complex biological matrices . Its primary application lies in clinical toxicology, forensic analysis, and pharmaceutical research, where precise and accurate measurement of oxazepam is required .

Oxazepam-d5: Why Unlabeled Oxazepam or Alternative Internal Standards Compromise Quantitative Accuracy


In quantitative LC-MS or GC-MS analysis of oxazepam, substitution with the unlabeled analyte or a structurally dissimilar internal standard introduces significant systematic error. Unlabeled oxazepam cannot be distinguished from the endogenous analyte, making it unsuitable for isotope dilution. Alternative, non-isotopic internal standards fail to co-elute and co-ionize with oxazepam, leading to incomplete correction of matrix effects and ion suppression [1]. Even structurally related deuterated benzodiazepines (e.g., Nordiazepam-d5) may exhibit differential extraction recovery or chromatographic behavior, compromising method accuracy. Only the true isotopologue, Oxazepam-d5, provides the necessary physicochemical similarity to precisely track the analyte through sample preparation and ionization, ensuring the highest level of quantitative fidelity .

Oxazepam-d5: Quantifiable Differentiation and Performance Benchmarks vs. Unlabeled Oxazepam and Class Analogs


Isotopic Purity and Mass Shift: A +5 Da Differentiation for Unambiguous Mass Spectrometric Detection

Oxazepam-d5 provides a definitive +5 Da mass shift relative to the unlabeled analyte (Oxazepam), a necessary condition for accurate selected ion monitoring (SIM) or multiple reaction monitoring (MRM). The isotopic purity of commercially available Oxazepam-d5 is certified at ≥98 atom % D . In contrast, the natural abundance of deuterium in unlabeled Oxazepam is approximately 0.015%, providing no practical mass spectrometric differentiation. This high isotopic enrichment ensures minimal cross-contribution between the analyte and internal standard channels, a parameter critical for accurate quantification at low concentrations [1].

Isotope Dilution Mass Spectrometry Analytical Method Validation Stable Isotope Labeling

Matrix Effect Mitigation: Achieving Near-Ideal Recovery in Postmortem Bone Analysis

In a validated GC-MS method for postmortem bone analysis, the matrix effect for Oxazepam-d5 was reported to range from 97.3% to 102.1% [1]. This indicates near-complete correction of ion suppression or enhancement, a performance level that cannot be achieved with non-deuterated internal standards or structural analogs due to their differential behavior in the complex bone matrix. The use of Oxazepam-d5 as the internal standard is directly responsible for achieving this high level of accuracy in a challenging forensic specimen.

Forensic Toxicology Matrix Effect Postmortem Analysis

Analytical Sensitivity: Enabling Quantification Down to 0.1 ng/mL in Biological Fluids

A validated GC-MS/MS method for the quantification of lorazepam in plasma and urine utilized Oxazepam-d5 as the internal standard [1]. The method achieved a lower limit of quantitation (LOQ) of 0.1 ng/mL for lorazepam, a benzodiazepine closely related to oxazepam. This sensitivity is contingent upon the use of a well-matched, stable isotopically labeled internal standard to correct for analyte losses during extraction and ionization. Without Oxazepam-d5, achieving such a low and reliable LOQ in a complex biological matrix would be substantially more challenging.

Bioanalytical Method Validation Limit of Quantitation GC-MS/MS

Regulatory Compliance and Supply Chain Reliability: Exempt Chemical Preparation Status for Streamlined Procurement

For laboratories in the United States, Oxazepam-d5 in certified reference material formats (e.g., solutions from Cerilliant) is classified as a USDEA exempt chemical preparation . This means no USDEA registration or associated paperwork is required for purchase. This stands in contrast to unlabeled oxazepam, which is a Schedule IV controlled substance requiring DEA licensure for procurement and handling. For international customers, similar streamlined importation pathways exist (e.g., Canada Test Kit Registration # 61-1429) . This regulatory differentiation significantly reduces administrative overhead and accelerates the supply chain for validated analytical workflows.

Procurement Regulatory Compliance Controlled Substances

Oxazepam-d5: High-Impact Application Scenarios for Forensic Toxicology and Clinical Research


Forensic Toxicology: High-Confidence Quantification in Postmortem Bone and Complex Matrices

Forensic toxicology laboratories analyzing postmortem specimens face extreme matrix complexity. The near-ideal matrix effect correction (97.3–102.1%) achieved with Oxazepam-d5 in bone analysis validates its use as an internal standard for generating court-defensible quantitative data [1]. Its exempt DEA status further simplifies its use in high-volume forensic operations, allowing for the rapid validation of methods for difficult matrices like bone, hair, and decomposed tissue .

Clinical and Forensic Urine Drug Testing: High-Throughput LC-MS/MS Confirmation Panels

In high-throughput clinical and workplace drug testing, Oxazepam-d5 is a cornerstone internal standard for the confirmation of oxazepam in urine. Its use in validated dilute-and-shoot LC-MS/MS methods enables the accurate quantification of oxazepam down to 5 ng/mL, ensuring reliable identification above established decision points [1]. The use of a deuterated internal standard, as demonstrated in comparative studies of LC-MS/MS vs. GC-MS, is essential for controlling matrix effects and achieving acceptable accuracy and precision across large sample sets .

Pharmacokinetic and Bioequivalence Studies: Ultra-Sensitive Quantification in Plasma

Pharmacokinetic research demands precise and accurate measurement of drug concentrations over time, often at very low levels. The validated GC-MS/MS method achieving a 0.1 ng/mL LOQ using Oxazepam-d5 demonstrates its utility in supporting clinical trials and bioequivalence studies for oxazepam or its pro-drugs [1]. The use of the stable isotope internal standard is critical for correcting for variable extraction efficiency and ionization, thereby reducing inter-subject analytical variability and increasing study power.

Environmental Analysis: Tracing Pharmaceutical Micropollutants in Water Systems

Oxazepam is an emerging contaminant in aquatic environments. Oxazepam-d5 is the analytical standard of choice for its accurate quantification in water, sediment, and biota [1]. Its ability to correct for matrix effects is paramount when analyzing complex environmental samples, ensuring that reported concentrations are accurate and can be used to assess ecological risk and the efficiency of wastewater treatment processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxazepam-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.